1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 173019-82-4
VCID: VC4351737
InChI: InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
SMILES: C1=CC(=CC=C1C#CCBr)Cl
Molecular Formula: C9H6BrCl
Molecular Weight: 229.5

1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene

CAS No.: 173019-82-4

Cat. No.: VC4351737

Molecular Formula: C9H6BrCl

Molecular Weight: 229.5

* For research use only. Not for human or veterinary use.

1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene - 173019-82-4

Specification

CAS No. 173019-82-4
Molecular Formula C9H6BrCl
Molecular Weight 229.5
IUPAC Name 1-(3-bromoprop-1-ynyl)-4-chlorobenzene
Standard InChI InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Standard InChI Key NHGQPCNDWQQVQJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CCBr)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene is defined by its IUPAC name, 1-(3-bromoprop-1-ynyl)-4-chlorobenzene, with a molecular weight of 229.5 g/mol. Key structural features include:

  • A para-substituted chlorine atom on the benzene ring, which directs electrophilic substitution reactions to the ortho and para positions.

  • A 3-bromopropynyl group (-C≡C-CH₂Br) at the benzene’s first position, providing a reactive alkyne for nucleophilic additions or cross-coupling reactions.

The compound’s SMILES notation (C1=CC(=CC=C1C#CCBr)Cl) and InChIKey (NHGQPCNDWQQVQJ-UHFFFAOYSA-N) confirm its connectivity and stereochemical uniqueness . Table 1 summarizes its molecular descriptors.

Table 1: Molecular Descriptors of 1-(3-Bromoprop-1-yn-1-yl)-4-chlorobenzene

PropertyValue
Molecular FormulaC₉H₆BrCl
Molecular Weight229.5 g/mol
SMILESC1=CC(=CC=C1C#CCBr)Cl
InChIKeyNHGQPCNDWQQVQJ-UHFFFAOYSA-N

Synthesis and Production Methods

The synthesis of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene typically involves propargylation of 4-chlorobenzene derivatives. A plausible route, inferred from analogous reactions , involves:

  • Sonogashira Coupling: Reacting 4-chloroiodobenzene with propargyl bromide in the presence of a palladium catalyst and copper iodide.

  • Halogen Exchange: Substituting iodine in 1-(3-iodoprop-1-yn-1-yl)-4-chlorobenzene with bromine using NaBr or HBr.

Microwave-assisted methods, as demonstrated in domino imination/cycloisomerisation reactions , could enhance yield (up to 81% in related syntheses) by reducing reaction times. Industrial-scale production remains challenging due to the compound’s thermal instability, necessitating controlled conditions in continuous flow reactors.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from two key sites:

  • Alkyne-Bromine Bond: Susceptible to nucleophilic substitution (e.g., with amines or thiols) and cross-couplings (e.g., Suzuki or Heck reactions).

  • Chlorinated Aromatic Ring: Participates in electrophilic aromatic substitution, though electron withdrawal by chlorine deactivates the ring.

Table 2: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+228.94142137.5
[M+Na]+250.92336143.5
[M-H]-226.92686132.3

Notably, the bromoalkyne group undergoes oxidative dimerization to form conjugated diynes under basic conditions, a reaction leveraged in materials science for conductive polymer synthesis .

Applications in Scientific Research

While direct applications of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene are sparsely documented, its structural analogs exhibit:

  • Pharmaceutical Intermediates: Serving as precursors to kinase inhibitors and antimicrobial agents .

  • Materials Science: Acting as monomers for luminescent polymers or metal-organic frameworks (MOFs) .

The compound’s predicted LogP (2.8) and polar surface area (20.3 Ų) suggest moderate bioavailability, hinting at potential medicinal chemistry applications pending derivatization .

Comparison with Structural Isomers

The 4-chloro isomer differs from its 2-chloro counterpart (CAS 129425-32-7) in electronic and steric properties:

  • Electron Density: The para-chloro group exerts stronger electron-withdrawing effects, reducing aromatic ring reactivity compared to ortho-substituted analogs.

  • Crystal Packing: Molecular symmetry in the 4-chloro isomer may facilitate tighter packing, as suggested by higher predicted melting points .

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